Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
CAS No.:
Cat. No.: VC20055822
Molecular Formula: C20H15ClFN3O3S
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClFN3O3S |
|---|---|
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | methyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H15ClFN3O3S/c1-28-19(27)12-6-8-14(9-7-12)24-18(26)17-15(21)10-23-20(25-17)29-11-13-4-2-3-5-16(13)22/h2-10H,11H2,1H3,(H,24,26) |
| Standard InChI Key | XKCUBMPHRUKEFG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
The compound has the molecular formula C20H15ClFN3O3S and a molecular weight of 431.9 g/mol . Its IUPAC name, methyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate, reflects its structural complexity:
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A pyrimidine ring substituted with a chlorine atom at position 5.
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A thioether group at position 2, linked to a 2-fluorobenzyl moiety.
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An amide bond connecting the pyrimidine to a methyl benzoate group .
The SMILES notation (COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F) and InChIKey (XKCUBMPHRUKEFG-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 431.9 g/mol | |
| LogP (iLOGP) | 2.85 | |
| Solubility (ESOL) | 0.0631 mg/mL (0.00024 mol/L) | |
| Hazard Statements | H302, H315, H319, H335 | |
| GI Absorption | High |
The compound exhibits moderate lipophilicity (LogP ≈ 2.85), suggesting good membrane permeability but limited aqueous solubility . Its hazard profile mandates careful handling to avoid dermal or respiratory exposure .
Research Challenges and Future Directions
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Synthetic Optimization: Current yields for related compounds (~60%) indicate room for improvement via catalyst screening or solvent optimization.
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Mechanistic Studies: No kinetic or binding data exist for this compound. In vitro assays (e.g., fluorescence polarization) are needed to validate enzyme interactions.
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Toxicology: Preliminary hazard data suggest irritancy risks . Full ADMET profiling is essential for therapeutic development.
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